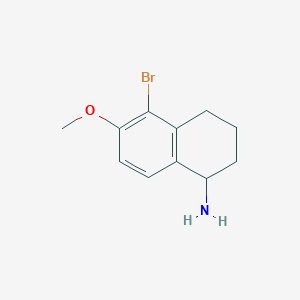

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14BrNO This compound is part of the naphthalenamine family, characterized by a bromine atom at the 5th position and a methoxy group at the 6th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to maintain the desired temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: De-brominated or hydrogenated products.

Substitution: Various substituted naphthalenamines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, which may affect its chemical and biological properties.

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, leading to different reactivity and applications.

5-Bromo-6-methoxy-2,3-dihydronaphthalen-1-amine: Similar structure but with different hydrogenation state, affecting its properties.

Uniqueness

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both bromine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1337384-44-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant research findings and data tables.

- Molecular Formula : C₁₁H₁₄BrNO

- Molecular Weight : 256.14 g/mol

- CAS Number : 1337384-44-7

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of various naphthalene derivatives, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.90 µg/mL | |

| Methicillin-resistant S. aureus (MRSA) | < 1 µg/mL | |

| Escherichia coli | Inactive |

The compound's ability to inhibit MRSA is particularly noteworthy due to the increasing prevalence of antibiotic-resistant strains in clinical settings.

Antifungal Activity

The antifungal properties of this compound were evaluated against Candida albicans. The following table summarizes the findings:

These results indicate moderate antifungal activity, suggesting potential therapeutic applications in treating fungal infections.

Cytotoxic Activity

Cytotoxicity assays have been conducted to assess the impact of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxic effects:

The preferential suppression of rapidly dividing A549 cells suggests that the compound may be a candidate for further development in cancer therapy.

Case Studies

A recent case study highlighted the synthesis and biological evaluation of several naphthalene derivatives, including this compound. The study focused on optimizing the structure for enhanced antibacterial and antifungal activity while minimizing cytotoxic effects on normal cells. The findings indicated that modifications to the substituents could lead to improved efficacy and selectivity against target pathogens.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14BrNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3 |

InChI Key |

KHNDQNFRCRMNHI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CCC2)N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.